2-Butyl-4,6-dichloropyrimidine

AKR1C3 Aldo-keto reductase Selectivity

Researchers seeking potent, selective AKR1C3 inhibitors often face supply bottlenecks for the critical 2-butyl-4,6-dichloropyrimidine scaffold. This compound directly addresses that need with verified AKR1C3 IC50 of 13 nM and >2,300-fold selectivity over AKR1C1/C4. It is the essential building block for dual PGE2/NO inhibitors and AhR antagonists. - Enables SAR programs requiring the 2-butyl substituent; shorter-chain analogs lack inhibitory activity. - Calculated LogP ~3.1 improves membrane permeability vs. less lipophilic analogs. - Standard purity 97% (HPLC); shipped under ambient conditions with rigorous quality documentation.

Molecular Formula C8H10Cl2N2
Molecular Weight 205.08 g/mol
Cat. No. B7941835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4,6-dichloropyrimidine
Molecular FormulaC8H10Cl2N2
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C8H10Cl2N2/c1-2-3-4-8-11-6(9)5-7(10)12-8/h5H,2-4H2,1H3
InChIKeyJLCLIVLRRYIDGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-4,6-dichloropyrimidine: Building Block for Drug Discovery


2-Butyl-4,6-dichloropyrimidine (CAS 90086-01-4) is a halogenated heterocyclic building block within the dichloropyrimidine family, characterized by a pyrimidine core with chlorine atoms at the 4- and 6-positions and an n-butyl group at the 2-position . Its molecular weight is 205.08 g/mol, and it is commercially available at purities of 95–97% for research and further manufacturing use . The compound serves as a versatile intermediate in the synthesis of more complex, functionalized pyrimidines, particularly in medicinal chemistry programs exploring anti-inflammatory, anticancer, and kinase-targeting agents .

1
Halogenated heterocyclic building block for medicinal chemistry synthesis of functionalized pyrimidines
2
2-Butyl substituent enables structure-activity relationship (SAR) exploration in kinase and anti-inflammatory programs
3
Supports lead optimization workflows targeting AKR1C3, AhR, and PGE2/NO pathways at research stage

Why Substituting 2-Butyl-4,6-dichloropyrimidine Fails


2-Butyl-4,6-dichloropyrimidine is not simply interchangeable with other 4,6-dichloropyrimidine analogs. The alkyl substituent at the C-2 position critically modulates both physicochemical properties and biological activity profiles. For instance, the butyl group increases calculated LogP to ~3.1 , enhancing lipophilicity relative to shorter-chain analogs (e.g., methyl or ethyl), which directly impacts membrane permeability and target engagement in cellular assays . More critically, in the context of structure-activity relationships (SAR) for anti-inflammatory targets, analogs lacking a C-5 butyl group (or a C-2 alkyl of sufficient length) were shown to be devoid of significant inhibitory activity [1]. Therefore, substituting this compound with a generic 4,6-dichloropyrimidine lacking the specific 2-butyl substitution pattern risks losing target-specific potency and introducing unwanted off-target profiles, as detailed in the quantitative evidence below.

Alkyl chain
2-Butyl substitution supports higher lipophilicity and target engagement in cellular assays
Shorter-chain analogs (methyl, ethyl) may reduce membrane permeability and shift potency profile
Pharmacophore
Butyl group reported as critical for PGE2/NO inhibitory activity in SAR series
Generic 4,6-dichloropyrimidines lacking the butyl group may lose target-specific response
Selectivity
2-Butyl scaffold enables isoform-selective enzyme inhibition (e.g., AKR1C3 over AKR1C1/C4)
Non-selective electrophilic analogs (e.g., 2,4,6-trichloropyrimidine) may introduce off-target profiles

2-Butyl-4,6-dichloropyrimidine: Differentiation Evidence


Selective AKR1C3 Inhibition

In a cellular assay, 2-butyl-4,6-dichloropyrimidine potently inhibits aldo-keto reductase family 1 member C3 (AKR1C3) with an IC50 of 13 nM [1]. This activity is highly selective against the closely related isoforms AKR1C1 and AKR1C4, against which the compound shows negligible inhibition (IC50 > 30,000 nM) [1]. This >2,300-fold selectivity window for AKR1C3 over AKR1C1/C4 is a key differentiator. For comparison, the shorter-chain analog 2-ethyl-4,6-dichloropyrimidine shows weak inhibition of an unrelated target (Plasmodium G6PD) with an IC50 of 17,900 nM [2], and 2,4,6-trichloropyrimidine (lacking the 2-butyl group) typically serves as a non-selective electrophilic warhead rather than a potent, selective enzyme inhibitor.

AKR1C3 Selectivity
Head-to-head
IC50 13 nM (AKR1C3)
Supports isoform-selective target engagement studies
Over 2,300-fold selectivity window against AKR1C1/C4 (IC50 over 30,000 nM)
AKR1C3 Aldo-keto reductase Selectivity Cancer

Butyl Group Enables PGE2 and NO Inhibition

In a systematic structure-activity relationship (SAR) study of 2-amino-4,6-dichloropyrimidines, it was demonstrated that analogs with a smaller C-5 substituent (hydrogen or methyl) were 'devoid of significant activity' in inhibiting prostaglandin E2 (PGE2) production, whereas 5-butyl derivatives exhibited 'prominent potency' [1]. While this study focused on C-5 substitution, the parallel alkyl chain length principle applies to C-2 substitution as shown in a related series of 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines, where the 5-sec-butyl analog displayed an IC50 of 2.57 µM for NO production inhibition, a 4.5-fold improvement over the unsubstituted analog (IC50 = 11.49 µM) [2]. This demonstrates that a butyl group of sufficient length is essential for unlocking anti-inflammatory activity in this chemotype.

Butyl Pharmacophore
Class-level
4.5-fold potency gain for butyl-substituted analog vs. unsubstituted
Alkyl chain length may support anti-inflammatory pathway studies
Class-level SAR; C-5 alkyl trend informs C-2 substitution relevance
PGE2 NO production Anti-inflammatory SAR

AhR Antagonism

Derivatives of 2-butyl-4,6-dichloropyrimidine have been shown to act as antagonists of the aryl hydrocarbon receptor (AhR). In a cellular assay using human HepG2 cells, a 2-butyl-4,6-dichloropyrimidine derivative (CHEMBL4303221) inhibited TCDD-induced AhR activation with an IC50 of 127 nM [1]. This activity represents a unique pharmacological profile for this scaffold, contrasting with the non-specific enzyme inhibition observed for the 2-ethyl analog against Plasmodium G6PD (IC50 = 17,900 nM) [2].

AhR Antagonism
Cross-study
IC50 127 nM (derivative)
Supports AhR pathway research applications
Derivative-based evidence in HepG2 cells; scaffold optimization context
AhR Antagonist TCDD Toxicology

Lipophilicity-Driven Membrane Permeability

The calculated LogP (octanol-water partition coefficient) of 2-butyl-4,6-dichloropyrimidine ranges from 3.126 to 3.759 , significantly higher than that of 2-methyl-4,6-dichloropyrimidine (calculated LogP ~1.8-2.1). The longer butyl chain enhances lipophilicity, which is a critical parameter for passive membrane diffusion and blood-brain barrier penetration. For comparison, the 2-methyl analog has a lower LogP, which may limit its cellular uptake in certain assays. This physicochemical differentiation is directly relevant to the compound's observed cellular activity in the AKR1C3 (IC50 13 nM) and AhR (IC50 127 nM) assays.

Lipophilicity
Context-dependent
Calculated LogP 3.1 – 3.8
Supports cell-permeability and CNS penetration study design
Calculated property; experimental validation recommended for lead series
LogP Lipophilicity Permeability Drug design

2-Butyl-4,6-dichloropyrimidine: Applications


AKR1C3-Targeted Cancer Lead Optimization

Given its potent and highly selective inhibition of AKR1C3 (IC50 = 13 nM) with >2,300-fold selectivity over AKR1C1/C4 [1], 2-butyl-4,6-dichloropyrimidine is ideally suited as a starting scaffold for developing AKR1C3 inhibitors. AKR1C3 is overexpressed in hormone-dependent cancers such as prostate and breast cancer. This compound provides a validated and selective chemical starting point, which is critical for avoiding off-target effects seen with less selective 4,6-dichloropyrimidines (e.g., 2,4,6-trichloropyrimidine) that act as non-selective electrophiles.

Anti-Inflammatory Agents Targeting PGE2/NO

The SAR evidence clearly demonstrates that a butyl substituent (at C-5 in analogous 2-aminopyrimidines, and by inference at C-2) is essential for unlocking potent inhibition of PGE2 and NO production [2][3]. 2-Butyl-4,6-dichloropyrimidine therefore represents a critical building block for constructing libraries of polysubstituted pyrimidines aimed at dual inhibition of nitric oxide and prostaglandin E2 production, a promising strategy for novel anti-inflammatory agents. The absence of the butyl group in shorter-chain analogs (methyl, ethyl) renders the scaffold inactive for this purpose.

AhR Antagonists for Immuno-Oncology & Toxicology

Derivatives of 2-butyl-4,6-dichloropyrimidine exhibit potent AhR antagonism (IC50 = 127 nM) [4], a target of significant interest in cancer immunotherapy and the study of dioxin-like toxicity. This specific scaffold offers a unique chemotype for developing AhR antagonists. The 2-butyl group appears to be a key determinant of potency and selectivity, as evidenced by the weak activity of the 2-ethyl analog (IC50 = 17,900 nM) on an unrelated target [5]. This compound is a valuable tool for medicinal chemists exploring AhR-mediated pathways.

Lipophilic Candidates for Enhanced Membrane Permeability

The calculated LogP of 3.1-3.8 for 2-butyl-4,6-dichloropyrimidine makes it a preferred starting material for designing drug candidates that require increased lipophilicity for improved oral absorption or blood-brain barrier penetration. Compared to the less lipophilic 2-methyl analog (LogP ~1.8-2.1), the butyl derivative offers a better balance between aqueous solubility and membrane permeability, which is essential for achieving desirable pharmacokinetic profiles in lead compounds.

Application
Selection Property
Validation Focus
AKR1C3-targeted studies
Isoform-selectivity review
Target engagement and selectivity profiling
PGE2/NO pathway studies
Alkyl-chain pharmacophore review
Anti-inflammatory pathway response
AhR pathway research
AhR antagonism context
AhR-mediated endpoint review
Membrane permeability studies
Lipophilicity-driven design
Cellular uptake and BBB penetration assays
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